molecular formula C20H18N4O3S B2923475 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797589-74-2

2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2923475
CAS No.: 1797589-74-2
M. Wt: 394.45
InChI Key: XAZCUYWIFQHGHD-UHFFFAOYSA-N
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Description

2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a benzo[d]oxazole moiety, a piperidine ring, and a nicotinonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of Benzo[d]oxazole-2-thiol: This can be synthesized by reacting 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by acidification.

    Acetylation: The benzo[d]oxazole-2-thiol is then acetylated using acetic anhydride to form the corresponding acetyl derivative.

    Piperidine Derivative: The piperidine ring is introduced by reacting the acetyl derivative with 4-hydroxypiperidine under basic conditions.

    Nicotinonitrile Introduction: Finally, the nicotinonitrile group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-chloronicotinonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]oxazole moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro group in nicotinonitrile can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, compounds containing benzo[d]oxazole moieties have shown significant antimicrobial and anticancer activities . This makes 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile a candidate for further biological evaluation.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its biological activities.

Mechanism of Action

The mechanism of action of 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The benzo[d]oxazole moiety is known to interact with bacterial enzymes and DNA, leading to antimicrobial effects. The piperidine ring can enhance the compound’s binding affinity to biological targets, while the nicotinonitrile group can participate in hydrogen bonding and other interactions with proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile apart is the combination of these three functional groups, which can provide a synergistic effect in its biological activities

Properties

IUPAC Name

2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c21-12-14-4-3-9-22-19(14)26-15-7-10-24(11-8-15)18(25)13-28-20-23-16-5-1-2-6-17(16)27-20/h1-6,9,15H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZCUYWIFQHGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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